

Physicochemical Properties of N-

methylmelamines

Author: BenchChem Technical Support Team. Date: December 2025

The solubility and basicity of N-**methylmelamine**s are significantly influenced by the number of amino (-NH2), methylamino (-NHCH3), and dimethylamino (-N(CH3)2) groups attached to the triazine ring.[1][2]

Solubility Data

Generally, the aqueous solubility of N-**methylmelamine**s increases with a greater number of amino and methylamino groups.[1][2][3][5] This is attributed to the increased capacity for hydrogen bonding with water molecules.[1][2] Conversely, an increase in the number of dimethylamino groups tends to decrease water solubility.[2] For instance, the water solubility of N2,N4,N6-tris(methylamino)-1,3,5-triazine is 45 times higher than that of N2,N2,N4-trimethyl-1,3,5-triazine-2,4,6-triamine, which highlights the substantial impact of the substitution pattern.

Compound Name	Number of - NH2 Groups	Number of - NHCH3 Groups	Number of - N(CH3)2 Groups	Water Solubility (g/L) at 20 °C
Melamine (2,4,6- Triamino-1,3,5- triazine)	3	0	0	3.24
N2-Methyl-1,3,5- triazine-2,4,6- triamine	2	1	0	17.5
N2,N4-Dimethyl- 1,3,5-triazine- 2,4,6-triamine	1	2	0	33.6
N2,N2-Dimethyl- 1,3,5-triazine- 2,4,6-triamine	2	0	1	13.1
N2,N2,N4- Trimethyl-1,3,5- triazine-2,4,6- triamine	1	1	1	1.6
N2,N4,N6- Tris(methylamino)-1,3,5-triazine	0	3	0	72.0
N2,N2,N4,N6- Tetramethyl- 1,3,5-triazine- 2,4,6-triamine	0	1	2	1.1
N2,N2,N4,N4- Tetramethyl- 1,3,5-triazine- 2,4,6-triamine	1	0	2	2.3
N2,N2,N4,N4,N6 -Pentamethyl-	0	0	2.5	0.9

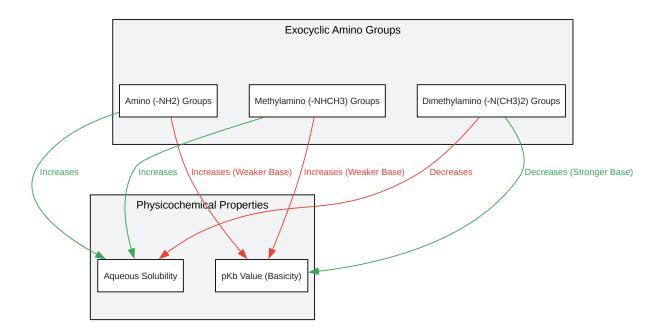
1,3,5-triazine- 2,4,6-triamine				
Hexamethylmela mine (Altretamine)	0	0	3	Insoluble

Data sourced from J. Org. Chem. 2016, 81, 10, 4066–4075. Note: Hexa**methylmelamine** is reported as insoluble in water.[6]

pKb Values

The basicity of melamine derivatives is primarily due to the protonation of a nitrogen atom within the triazine ring.[2] The pKb value is influenced by the substituent groups on the exocyclic nitrogen atoms. Basicity generally increases with the number of electron-donating methyl groups.[2] Consequently, the pKb value tends to decrease (indicating stronger basicity) as the number of amino and methylamino groups decreases and the number of dimethylamino groups increases.[2] The lowest pKb value is observed for 2,4,6-tris(dimethylamino)-1,3,5-triazine, which contains only dimethylamino groups.[2]

Compoun d Name	Number of -NH2 Groups	Number of - NHCH3 Groups	Number of - N(CH3)2 Groups	pKb1	pKb2	pKb3
Melamine (2,4,6- Triamino- 1,3,5- triazine)	3	0	0	8.97	13.11	13.71
N2-Methyl- 1,3,5- triazine- 2,4,6- triamine	2	1	0	8.65	13.14	13.68
N2,N4- Dimethyl- 1,3,5- triazine- 2,4,6- triamine	1	2	0	8.42	13.02	-
N2,N2- Dimethyl- 1,3,5- triazine- 2,4,6- triamine	2	0	1	8.29	13.02	13.62
N2,N2,N4- Trimethyl- 1,3,5- triazine- 2,4,6- triamine	1	1	1	8.04	12.91	-
N2,N4,N6- Tris(methyl	0	3	0	8.14	-	-


amino)-1,3, 5-triazine						
N2,N2,N4, N6- Tetramethy I-1,3,5- triazine- 2,4,6- triamine	0	1	2	7.55	-	-
N2,N2,N4, N4- Tetramethy I-1,3,5- triazine- 2,4,6- triamine	1	0	2	7.74	12.78	-
N2,N2,N4, N4,N6- Pentameth yl-1,3,5- triazine- 2,4,6- triamine	0	0	2.5	7.15	-	-
2,4,6- Tris(dimeth ylamino)-1, 3,5-triazine (Hexameth ylmelamine)	0	0	3	6.99	-	-

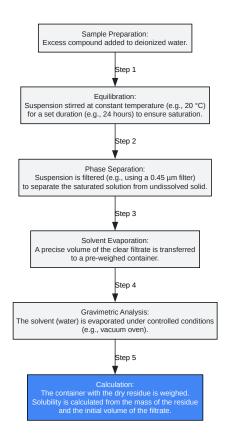
Data sourced from J. Org. Chem. 2016, 81, 10, 4066-4075.

Key Relationships and Experimental Workflows

The interplay between molecular structure and physicochemical properties follows predictable trends, which are essential for designing molecules with desired characteristics.

Click to download full resolution via product page

Caption: Influence of exocyclic groups on N-methylmelamine properties.


Experimental Protocols

The determination of solubility and pKb values requires precise and validated methodologies. The following sections detail the protocols employed for characterizing N-**methylmelamine** derivatives.

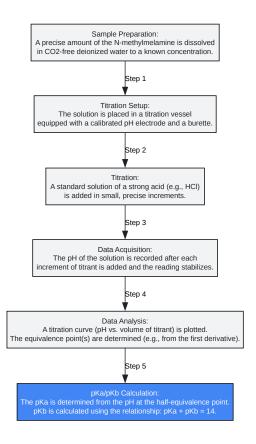
Determination of Solubility

A gravimetric method is commonly used to determine the water solubility of Nmethylmelamine derivatives.

Click to download full resolution via product page

Caption: Workflow for gravimetric determination of solubility.

Detailed Protocol:


- Preparation of Saturated Solution: An excess amount of the N-methylmelamine derivative is added to a known volume of deionized water in a sealed vessel.
- Equilibration: The resulting suspension is agitated or stirred at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium and become saturated.
- Filtration: The suspension is filtered through a membrane filter (e.g., 0.45 µm pore size) to remove any undissolved solid, yielding a clear, saturated solution.

- Sample Aliquoting: A precise volume of the filtrate is carefully transferred to a pre-weighed, dry container.
- Evaporation: The water is removed from the aliquot by evaporation, typically in a vacuum oven at a moderate temperature, until a constant weight of the residue is achieved.
- Calculation: The container with the dry residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in grams per liter (g/L).

Determination of pKb Values

Potentiometric titration is a standard and accurate method for determining the dissociation constants (and thus pKb values) of bases like N-**methylmelamine**s.

Click to download full resolution via product page

Caption: Workflow for pKb determination by potentiometric titration.

Detailed Protocol:

- Solution Preparation: A solution of the N-methylmelamine derivative is prepared by dissolving an accurately weighed amount of the compound in a known volume of carbon dioxide-free deionized water.
- Titrator Calibration: A potentiometric titrator equipped with a calibrated pH electrode is used. The electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Titration Procedure: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added incrementally, and the pH is recorded after each addition.
- Endpoint Determination: The titration is continued past the equivalence point(s). The data of pH versus the volume of titrant added is plotted to generate a titration curve. The equivalence point is the point of inflection of the curve, which can be accurately determined by calculating the first or second derivative of the curve.
- pKa and pKb Calculation: For a weak base, the pKa of its conjugate acid is equal to the pH at the half-equivalence point. The pKb of the base is then calculated from the pKa value using the ion product of water (pKa + pKb = 14.00 at 25 °C). For polybasic compounds like melamines, multiple equivalence points and corresponding pKa/pKb values may be determined.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Methylmelamines: Synthesis, Characterization, and Physical Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Item Nâ Methylmelamines: Synthesis, Characterization, and Physical Properties American Chemical Society Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection Nâ^{ras pus}Methylmelamines: Synthesis, Characterization, and Physical Properties The Journal of Organic Chemistry Figshare [acs.figshare.com]
- 6. Altretamine | C9H18N6 | CID 2123 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Altretamine Wikipedia [en.wikipedia.org]
- 8. Altretamine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hexamethylmelamine: activity in lymphoma and other tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of N-methylmelamines].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082009#solubility-and-pkb-values-of-n-methylmelamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.